3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as enzyme cofactors and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazines, which undergo cyclization and functional group modifications to form the pteridine core . Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pteridine ring system through cyclization of pyrimidine and pyrazine derivatives.
Substitution Reactions: Introduction of methyl and octadecyl groups at specific positions on the pteridine ring.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at specific positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and Electrophiles: Such as alkyl halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:
6,7-Dimethylpteridine: Known for its role in biological systems as a cofactor.
2,4,6,7-Tetramethylpteridine:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the octadecyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
CAS No. |
71057-94-8 |
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Molecular Formula |
C31H48N4O2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
3,7,8-trimethyl-10-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-27-23-25(3)24(2)22-26(27)32-28-29(35)33-31(37)34(4)30(28)36/h22-23H,5-21H2,1-4H3 |
InChI Key |
DTRZOFVYTHLLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C |
Origin of Product |
United States |
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